2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorophenyl group, a hydroxyoctahydroisoquinoline core, and a methoxyphenylacetamide moiety, making it a subject of study in medicinal chemistry, pharmacology, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Pharmacology: Research focuses on its interactions with biological targets and its potential effects on various physiological processes.
Synthetic Organic Chemistry: The compound serves as a model for developing new synthetic methodologies and exploring reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in physiological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and therapeutic properties.
Uniqueness
2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide is unique due to its combination of a fluorophenyl group, a hydroxyoctahydroisoquinoline core, and a methoxyphenylacetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
The compound 2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]-N-(4-methoxyphenyl)acetamide is a complex organic molecule belonging to the isoquinoline class. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into its key components:
- Isoquinoline moiety : Provides a framework for various pharmacological interactions.
- Fluorophenyl group : Enhances lipophilicity and may affect receptor binding.
- Methoxyphenyl acetamide : Contributes to the compound's overall activity profile.
The chemical formula is C20H24FN2O2 with a molecular weight of approximately 348.42 g/mol.
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes related to neurotransmitter metabolism, thereby modulating levels of key neurotransmitters such as dopamine and serotonin.
Pharmacological Effects
- Antidepressant Activity : Research indicates potential antidepressant effects through modulation of serotonergic pathways.
- Neuroprotective Properties : The compound may exhibit neuroprotective effects against oxidative stress, which is critical in neurodegenerative diseases.
- Analgesic Effects : Some studies have shown that it possesses analgesic properties, possibly through its action on pain pathways in the CNS.
Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Antidepressant | Serotonin receptor modulation | |
Neuroprotection | Antioxidant activity | |
Analgesic | Modulation of pain pathways |
Case Studies
- Antidepressant Efficacy : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the brain, suggesting a potential for clinical applications in treating depression (PMID: 31557052) .
- Neuroprotection Against Oxidative Stress : In vitro studies showed that the compound could protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests a role in preventing neurodegeneration associated with conditions like Alzheimer's disease .
- Pain Management Trials : Clinical trials have indicated that the compound may reduce pain perception in patients with chronic pain conditions, showing promise as an alternative analgesic therapy .
Properties
Molecular Formula |
C24H29FN2O3 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H29FN2O3/c1-30-20-11-9-19(10-12-20)26-22(28)16-27-15-14-24(29)13-3-2-4-21(24)23(27)17-5-7-18(25)8-6-17/h5-12,21,23,29H,2-4,13-16H2,1H3,(H,26,28) |
InChI Key |
UVNDTQOPQVKEEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
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